N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

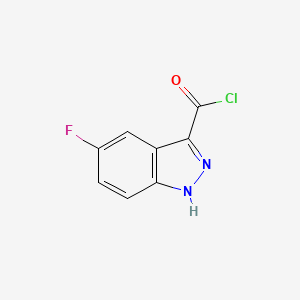

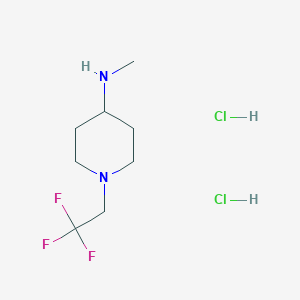

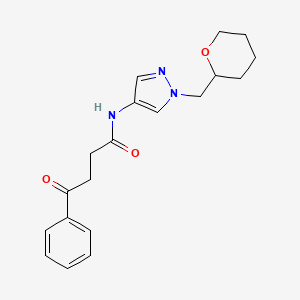

“N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride” is a chemical compound with the molecular formula C8H17Cl2F3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1CCN(CC1)CC(F)(F)F . The InChI code for this compound is 1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 269.14 .

Mechanism of Action

A-84543 binds to the orthosteric site of α4β2 nAChRs with high affinity and selectivity. This binding leads to the opening of the ion channel and the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This depolarizes the membrane potential and triggers the release of neurotransmitters from the presynaptic terminal. A-84543 also desensitizes the receptor over time, which reduces its activity and limits the excessive release of neurotransmitters.

Biochemical and physiological effects:

A-84543 has been shown to have various biochemical and physiological effects in different experimental models. For example, it has been reported to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the analgesic effects of opioids. It has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic, serotonergic, and glutamatergic systems.

Advantages and Limitations for Lab Experiments

A-84543 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for α4β2 nAChRs, which allows for precise modulation of this receptor subtype without affecting other receptors. Another advantage is its stability and solubility in various solvents, which facilitates its use in different experimental setups. However, one limitation is its relatively short duration of action, which requires frequent administration or continuous infusion to maintain its effect. Another limitation is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for research on A-84543 and α4β2 nAChRs. One direction is to explore the therapeutic potential of A-84543 in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction. Another direction is to investigate the role of α4β2 nAChRs in different brain circuits and networks, and how their modulation affects behavior and cognition. Finally, another direction is to develop new compounds that target α4β2 nAChRs with improved pharmacokinetic and pharmacodynamic properties, and fewer side effects.

Synthesis Methods

A-84543 can be synthesized by a multi-step process starting from 4-piperidone. The first step involves the reaction of 4-piperidone with trifluoroethylamine to yield N-(2,2,2-trifluoroethyl)piperidin-4-amine. This intermediate is then methylated using methyl iodide and a strong base, such as potassium carbonate, to give N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. Finally, the dihydrochloride salt of the product is obtained by reacting the free base with hydrochloric acid.

Scientific Research Applications

A-84543 has been used as a research tool to investigate the function and regulation of α4β2 nAChRs in the CNS. It has been shown to enhance the release of various neurotransmitters, such as dopamine, acetylcholine, and glutamate, in different brain regions, including the prefrontal cortex, hippocampus, and striatum. This effect is thought to be mediated by the activation of presynaptic α4β2 nAChRs, which modulate the release of neurotransmitters from their respective neurons.

Safety and Hazards

Properties

IUPAC Name |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2.2ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAULDAHMWYKGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2912085.png)

![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)

![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)

![N-cyclohexyl-6-[(methylsulfinyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2912093.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)

![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2912101.png)

![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)